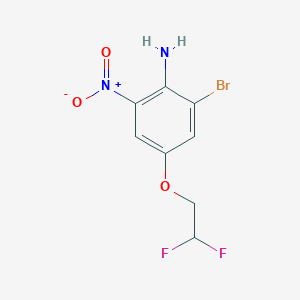
2-Bromo-4-(2,2-difluoroethoxy)-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2,2-difluoroethoxy)-6-nitroaniline is a chemical compound with the molecular formula C8H6BrF2NO4 It is known for its unique structure, which includes a bromine atom, a difluoroethoxy group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-difluoroethoxy)-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(2,2-difluoroethoxy)-6-nitroaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,2-difluoroethoxy)-6-nitroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines, depending on the nucleophile used.
Reduction Reactions: The major product is 2-Bromo-4-(2,2-difluoroethoxy)-6-aminoaniline.
Oxidation Reactions: Products can vary, but may include oxidized derivatives of the original compound.
Scientific Research Applications
2-Bromo-4-(2,2-difluoroethoxy)-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,2-difluoroethoxy)-6-nitroaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, binding to the active site and preventing the normal substrate from interacting. The presence of the bromine and nitro groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol
- 2-Bromo-4-(2,2-difluoroethoxy)-1-fluorobenzene
- 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene
Uniqueness
2-Bromo-4-(2,2-difluoroethoxy)-6-nitroaniline is unique due to the presence of both a nitro group and a difluoroethoxy group on the aniline ring. This combination of functional groups imparts specific chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7BrF2N2O3 |
|---|---|
Molecular Weight |
297.05 g/mol |
IUPAC Name |
2-bromo-4-(2,2-difluoroethoxy)-6-nitroaniline |
InChI |
InChI=1S/C8H7BrF2N2O3/c9-5-1-4(16-3-7(10)11)2-6(8(5)12)13(14)15/h1-2,7H,3,12H2 |
InChI Key |
BXLWKTGORVMBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
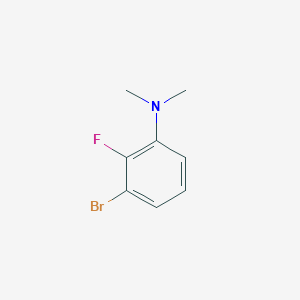
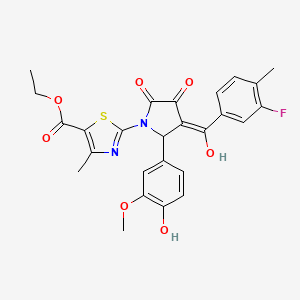
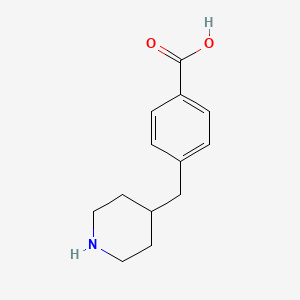
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
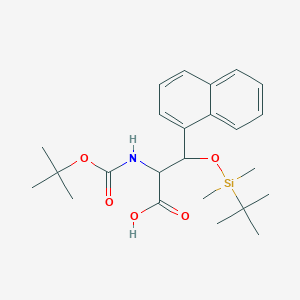
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)
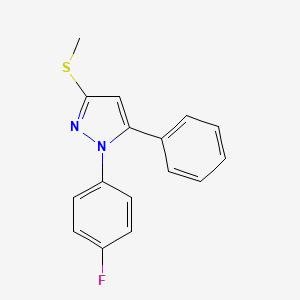

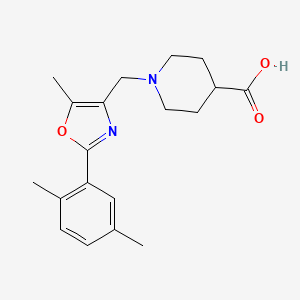

![Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide](/img/structure/B12866674.png)

